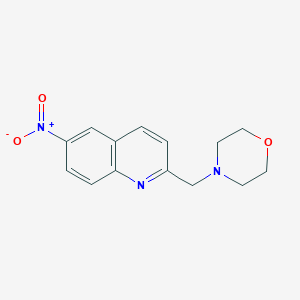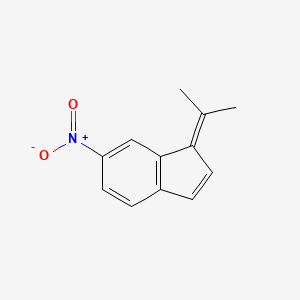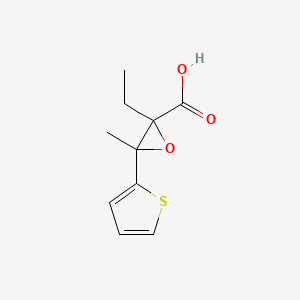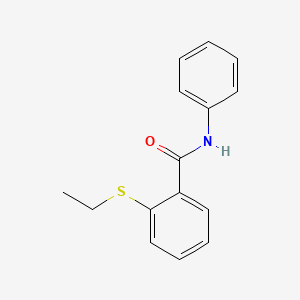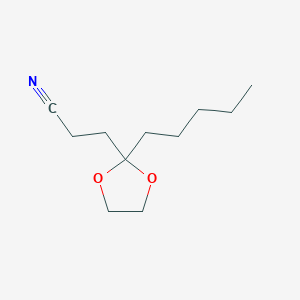![molecular formula C21H14Cl2N2O3 B12529477 Phenol, 4-[4,5-bis(4-hydroxyphenyl)-1H-imidazol-2-yl]-3,5-dichloro- CAS No. 663944-54-5](/img/structure/B12529477.png)
Phenol, 4-[4,5-bis(4-hydroxyphenyl)-1H-imidazol-2-yl]-3,5-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-[4,5-bis(4-hydroxyphenyl)-1H-imidazol-2-yl]-3,5-dichloro- is a complex organic compound characterized by its unique structure, which includes phenol and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[4,5-bis(4-hydroxyphenyl)-1H-imidazol-2-yl]-3,5-dichloro- typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxyphenyl derivatives with imidazole precursors under controlled conditions. The reaction often requires the presence of catalysts such as Brønsted acids and may be conducted under solvent-free conditions to enhance efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[4,5-bis(4-hydroxyphenyl)-1H-imidazol-2-yl]-3,5-dichloro- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where halogens or other substituents are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the phenol ring .
Scientific Research Applications
Phenol, 4-[4,5-bis(4-hydroxyphenyl)-1H-imidazol-2-yl]-3,5-dichloro- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development and therapeutic applications.
Industry: It is utilized in the production of advanced materials, such as resins and coatings
Mechanism of Action
The mechanism of action of Phenol, 4-[4,5-bis(4-hydroxyphenyl)-1H-imidazol-2-yl]-3,5-dichloro- involves its interaction with specific molecular targets and pathways. The phenol and imidazole moieties allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A (BPA): A well-known compound with similar phenol structures but different applications and safety profiles.
Bisphenol S (BPS): Another phenol derivative used as a substitute for BPA in various applications.
Diphenolic Acid: A compound with similar structural features used in the synthesis of polymers and resins .
Uniqueness
Phenol, 4-[4,5-bis(4-hydroxyphenyl)-1H-imidazol-2-yl]-3,5-dichloro- stands out due to its unique combination of phenol and imidazole moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
663944-54-5 |
|---|---|
Molecular Formula |
C21H14Cl2N2O3 |
Molecular Weight |
413.2 g/mol |
IUPAC Name |
4-[4,5-bis(4-hydroxyphenyl)-1H-imidazol-2-yl]-3,5-dichlorophenol |
InChI |
InChI=1S/C21H14Cl2N2O3/c22-16-9-15(28)10-17(23)18(16)21-24-19(11-1-5-13(26)6-2-11)20(25-21)12-3-7-14(27)8-4-12/h1-10,26-28H,(H,24,25) |
InChI Key |
WLQJOWOZPWFNCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(N2)C3=C(C=C(C=C3Cl)O)Cl)C4=CC=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



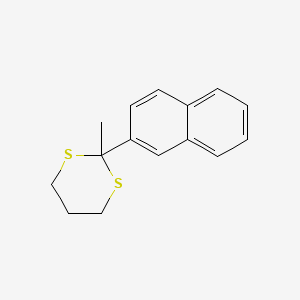

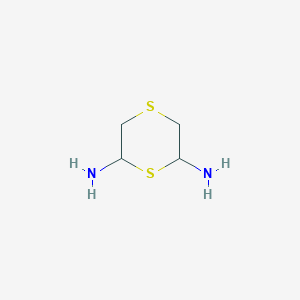
![3H-Azeto[1,2-a][1,2]oxazolo[3,4-d]pyridine](/img/structure/B12529406.png)
![({2-[6-(Cyclobutylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12529421.png)
![2-Methyl-1-[3-(methylsulfanyl)phenyl]-2-(morpholin-4-yl)propan-1-one](/img/structure/B12529424.png)
